S,S-diethyl-sulfoximine S,S-diethyl-sulfoximine
Brand Name: Vulcanchem
CAS No.: 92523-32-5
VCID: VC6092095
InChI: InChI=1S/C4H11NOS/c1-3-7(5,6)4-2/h5H,3-4H2,1-2H3
SMILES: CCS(=N)(=O)CC
Molecular Formula: C4H11NOS
Molecular Weight: 121.2

S,S-diethyl-sulfoximine

CAS No.: 92523-32-5

Cat. No.: VC6092095

Molecular Formula: C4H11NOS

Molecular Weight: 121.2

* For research use only. Not for human or veterinary use.

S,S-diethyl-sulfoximine - 92523-32-5

Specification

CAS No. 92523-32-5
Molecular Formula C4H11NOS
Molecular Weight 121.2
IUPAC Name diethyl-imino-oxo-λ6-sulfane
Standard InChI InChI=1S/C4H11NOS/c1-3-7(5,6)4-2/h5H,3-4H2,1-2H3
Standard InChI Key APAXYIMCLKHPKO-UHFFFAOYSA-N
SMILES CCS(=N)(=O)CC

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

S,S-Diethyl-sulfoximine features a central sulfur atom bonded to two ethyl groups (C₂H₅), one oxygen atom, and an imino group (=NH). Its molecular formula is C₄H₁₁NOS, with a molecular weight of 121.20 g/mol . The SMILES notation (CCS(=N)(=O)CC) and InChIKey (APAXYIMCLKHPKO-UHFFFAOYSA-N) provide unambiguous representations of its structure . The compound’s planar sulfoximine group confers rigidity, while the ethyl substituents influence its lipophilicity and steric bulk.

Spectroscopic and Computational Data

Predicted collision cross sections (CCS) for various adducts have been calculated using ion mobility spectrometry (Table 1) . These values are critical for mass spectrometry-based identification in complex biological matrices.

Table 1: Predicted Collision Cross Sections (Ų) for S,S-Diethyl-sulfoximine Adducts

Adductm/zCCS (Ų)
[M+H]⁺122.06342125.2
[M+Na]⁺144.04536134.5
[M+NH₄]⁺139.08996133.4
[M-H]⁻120.04886124.7

Synthetic Methodologies

Historical Challenges in Sulfoximine Synthesis

Early synthetic routes to sulfoximines were hampered by limited commercial availability and safety concerns . Traditional methods required multi-step protocols involving hazardous reagents, which restricted their application in industrial settings.

Modern Advances

Recent breakthroughs have enabled the direct synthesis of NH-sulfoximines from sulfides. For example, bisacetoxyiodobenzene (BAIB) mediates a chemoselective one-pot N- and O-transfer reaction, converting sulfides to NH-sulfoximines with high efficiency . While this method has been applied to dimethyl sulfoximine , analogous strategies using diethyl sulfide precursors could yield S,S-diethyl-sulfoximine. A proposed pathway involves:

  • N-Transfer: Reaction of diethyl sulfide with an ammonium source (e.g., NH₄OAc) in the presence of BAIB.

  • Oxidation: Subsequent oxidation to install the sulfoximine group.

This method tolerates diverse functional groups, making it scalable for pharmaceutical applications .

Pharmacological Relevance

Sulfoximines in Drug Discovery

Sulfoximines are emerging as bioisosteres for amines and sulfones due to their balanced polarity and metabolic stability . Notable examples include:

  • Roniciclib: A pan-CDK inhibitor containing a sulfoximine moiety, currently in clinical trials for cancer .

  • AZD 6738: An ATR kinase inhibitor leveraging sulfoximine’s ability to modulate enzyme binding .

Structure-Activity Relationships (SAR)

Comparative Analysis with Analogues

Dimethyl vs. Diethyl Sulfoximines

PropertyS,S-Dimethyl-sulfoximine S,S-Diethyl-sulfoximine
Molecular Weight93.15 g/mol121.20 g/mol
Melting Point56°CNot reported
Boiling Point105°CNot reported
Predicted CCS ([M+H]⁺)125.2 Ų125.2 Ų

The extended alkyl chain in S,S-diethyl-sulfoximine likely increases its logP value, enhancing blood-brain barrier penetration relative to methyl analogues.

Future Directions and Challenges

Unmet Synthetic Needs

Despite progress, stereoselective synthesis of chiral sulfoximines remains challenging. The development of asymmetric catalysis methods, inspired by difluoromethyl sulfoximine reagents , could enable enantioselective production of S,S-diethyl-sulfoximine derivatives.

Biological Evaluation

In vitro and in vivo studies are needed to elucidate the therapeutic potential of S,S-diethyl-sulfoximine. Priority areas include:

  • Kinase inhibition assays (e.g., CDK, ATR).

  • Toxicological profiling to assess safety margins.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator